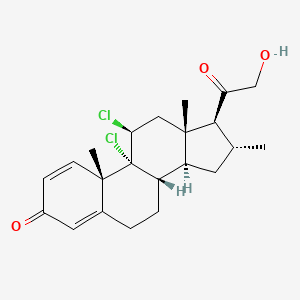

Locicortolone

Description

Properties

CAS No. |

65049-45-8 |

|---|---|

Molecular Formula |

C22H28Cl2O3 |

Molecular Weight |

411.4 g/mol |

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16R,17S)-9,11-dichloro-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H28Cl2O3/c1-12-8-16-15-5-4-13-9-14(26)6-7-21(13,3)22(15,24)18(23)10-20(16,2)19(12)17(27)11-25/h6-7,9,12,15-16,18-19,25H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,18+,19-,20+,21+,22+/m1/s1 |

InChI Key |

FKRMBGXNTOTQDI-IIEHVVJPSA-N |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)CO)C)Cl)Cl)C |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)CO)C)Cl)Cl)C |

Appearance |

Solid powder |

Other CAS No. |

65049-45-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Locicortolone; RU-24476; RU 24476; RU24476; |

Origin of Product |

United States |

Foundational & Exploratory

Fluocortolone's Mechanism of Action: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone is a synthetic glucocorticoid that exerts its potent anti-inflammatory, anti-allergic, and antipruritic effects through a well-defined molecular mechanism centered on its interaction with the glucocorticoid receptor (GR). This guide provides a detailed examination of fluocortolone's mechanism of action, presenting quantitative data on its receptor binding and functional potency, outlining key experimental methodologies for its characterization, and visualizing the core signaling pathways and experimental workflows.

Introduction

Fluocortolone is a corticosteroid utilized in the management of various inflammatory and allergic conditions.[1] Like other glucocorticoids, its therapeutic efficacy is rooted in its ability to modulate gene expression by activating the intracellular glucocorticoid receptor. This interaction leads to the suppression of pro-inflammatory mediators and the induction of anti-inflammatory proteins, ultimately mitigating the inflammatory response.[2][3] Understanding the precise molecular interactions and downstream effects of fluocortolone is crucial for its optimal therapeutic application and for the development of novel anti-inflammatory agents.

Molecular Mechanism of Action

The primary mechanism of action of fluocortolone involves its binding to the cytosolic glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates gene transcription through two principal pathways: transactivation and transrepression.[2][3]

Glucocorticoid Receptor Binding

Upon entering the cell, fluocortolone binds to the GR, a member of the nuclear receptor superfamily. This binding event triggers a conformational change in the receptor, leading to the dissociation of chaperone proteins and the exposure of its nuclear localization signal.

Transactivation

The activated fluocortolone-GR complex can homodimerize and bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes.[4] This interaction typically leads to the upregulation of genes with anti-inflammatory properties. While essential for some therapeutic effects, GRE-mediated transactivation is also associated with many of the adverse effects of glucocorticoid therapy.[4][5]

Transrepression

A significant component of fluocortolone's anti-inflammatory action is mediated through transrepression. In this pathway, the fluocortolone-GR complex does not directly bind to DNA but instead interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4][5] By preventing these factors from activating their target genes, fluocortolone effectively suppresses the expression of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[4][5]

Quantitative Pharmacological Data

The potency of fluocortolone is determined by its affinity for the glucocorticoid receptor and its efficacy in modulating gene expression through transactivation and transrepression. The following tables summarize key quantitative data for fluocortolone, with dexamethasone included for comparison.

Table 1: Glucocorticoid Receptor Binding Affinity

| Glucocorticoid | Relative Receptor Affinity (RRA)* |

| Dexamethasone | 100 |

| Fluocortolone | 82 |

*Relative to dexamethasone = 100. Data sourced from Schäcke et al., 2008.[6]

Table 2: Functional Potency (EC50 values in pM)

| Glucocorticoid | Transactivation (GRE) | Transrepression (AP-1) | Transrepression (NF-κB) |

| Dexamethasone | 907 | 366 | 2106 |

| Fluocortolone | 744 | 839 | 7847 |

Data sourced from Schäcke et al., 2008.[6]

Experimental Protocols

The characterization of fluocortolone's mechanism of action relies on a suite of in vitro assays. The following sections detail the methodologies for key experiments.

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding Assay)

This assay determines the relative affinity of a compound for the glucocorticoid receptor.

-

Preparation of Cytosol: Human lung A549 cells are cultured and harvested. A cytosolic extract containing the glucocorticoid receptor is prepared by homogenization and ultracentrifugation.

-

Competition Reaction: A constant concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) is incubated with the cytosolic extract in the presence of increasing concentrations of unlabeled fluocortolone.

-

Separation of Bound and Free Ligand: The reaction mixture is treated with dextran-coated charcoal to adsorb the unbound radioligand.

-

Quantification: The radioactivity of the supernatant, representing the amount of radioligand bound to the receptor, is measured by liquid scintillation counting.

-

Data Analysis: The concentration of fluocortolone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative binding affinity is then determined by comparing the IC50 of fluocortolone to that of a reference compound like dexamethasone.

SEAP Reporter Gene Assay for Transactivation (GRE-mediated)

This assay quantifies the ability of a compound to activate gene expression via glucocorticoid response elements.

-

Cell Culture and Transfection: A human cell line (e.g., A549) is stably transfected with a reporter plasmid containing a promoter with multiple GREs driving the expression of a secreted alkaline phosphatase (SEAP) reporter gene.[4]

-

Compound Treatment: The transfected cells are treated with varying concentrations of fluocortolone for a defined period (e.g., 24 hours).

-

Sample Collection: The cell culture supernatant is collected.

-

SEAP Activity Measurement: The supernatant is incubated with a chemiluminescent substrate for alkaline phosphatase. The resulting light emission is measured using a luminometer.[2]

-

Data Analysis: The concentration of fluocortolone that produces 50% of the maximal induction of SEAP activity (EC50) is determined.

SEAP Reporter Gene Assay for Transrepression (NF-κB-mediated)

This assay measures the ability of a compound to inhibit NF-κB-driven gene expression.

-

Cell Culture and Transfection: A human cell line (e.g., A549) is stably transfected with a reporter plasmid containing a promoter with NF-κB binding sites driving the expression of the SEAP reporter gene.[4]

-

Compound Treatment and Stimulation: The transfected cells are pre-treated with varying concentrations of fluocortolone, followed by stimulation with a pro-inflammatory agent that activates NF-κB (e.g., tumor necrosis factor-alpha, TNF-α).

-

Sample Collection: The cell culture supernatant is collected.

-

SEAP Activity Measurement: The SEAP activity in the supernatant is quantified as described in the transactivation assay.[2]

-

Data Analysis: The concentration of fluocortolone that inhibits 50% of the TNF-α-induced SEAP activity (IC50) is calculated.

Visualizations

Signaling Pathways

Caption: Fluocortolone signaling pathway.

Experimental Workflow

Caption: Workflow for determining glucocorticoid potency.

References

- 1. bowdish.ca [bowdish.ca]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. How corticosteroids control inflammation: Quintiles Prize Lecture 2005 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transrepression and transactivation potencies of inhaled glucocorticoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Local steroid activation is a critical mediator of the anti-inflammatory actions of therapeutic glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Chemical Synthesis of Fluocortolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the primary chemical synthesis pathways for Fluocortolone (6α-fluoro-11β,21-dihydroxy-16α-methylpregna-1,4-diene-3,20-dione), a potent glucocorticoid. Two principal synthetic routes are detailed: a single-step conversion from Paramethasone and a multi-step pathway commencing with 16α-methyl-δ⁵-pregnene-3β,21-diol-20-one-21-acetate. This document elucidates the experimental protocols, key intermediates, and reaction mechanisms involved in both syntheses. Quantitative data, where available, is summarized in structured tables, and logical workflows are visualized using DOT language diagrams to facilitate a deeper understanding of the synthetic processes.

Introduction

Fluocortolone is a synthetic corticosteroid characterized by its significant anti-inflammatory and anti-allergic properties. Its chemical structure, featuring a fluorine atom at the 6α position and a methyl group at the 16α position of the pregnane skeleton, contributes to its high potency. The synthesis of fluocortolone can be achieved through various routes, with the choice of pathway often depending on the availability of starting materials and desired process efficiency. This guide will focus on two prominent synthetic strategies that have been described in the scientific and patent literature.

Synthesis Pathway I: Single-Step Conversion from Paramethasone

A direct and efficient method for the synthesis of fluocortolone involves the deoxygenation of the 17α-hydroxyl group of Paramethasone. This single-step conversion utilizes trimethylsilyl iodide (TMSI) as a key reagent.

Experimental Protocol

Reaction: Paramethasone to Fluocortolone

Reagents and Materials:

-

Paramethasone

-

Trimethylsilyl iodide (TMSI)

-

Acetonitrile (anhydrous)

-

Sodium thiosulfate solution (5%)

-

Ethyl acetate

-

Sodium bicarbonate solution (saturated)

-

Sodium chloride solution (saturated)

-

Dry Nitrogen atmosphere

Procedure:

-

In a reaction vessel maintained under a dry nitrogen atmosphere, dissolve Paramethasone in anhydrous acetonitrile.

-

Cool the solution to a temperature between -20°C and 0°C.

-

Slowly add an excess of trimethylsilyl iodide to the cooled solution while stirring. The molar ratio of TMSI to Paramethasone is typically between 2:1 and 6:1.

-

Stir the reaction mixture at a controlled temperature (e.g., -20°C) for approximately 2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a 5% aqueous solution of sodium thiosulfate.

-

Extract the product with ethyl acetate.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

-

Dry the organic phase over a suitable drying agent (e.g., anhydrous sodium sulfate), filter, and concentrate under reduced pressure to yield crude Fluocortolone.

-

The crude product can be further purified by recrystallization or chromatography.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Paramethasone | [1][2] |

| Product | Fluocortolone | [1][2] |

| Key Reagent | Trimethylsilyl iodide (TMSI) | [1][2] |

| Solvent | Acetonitrile | [1][2] |

| Reaction Temperature | -20°C to 0°C | [2] |

| Reaction Time | ~2 hours | [2] |

| Overall Yield | ~85% | [1] |

Logical Workflow

Synthesis Pathway II: Multi-Step Synthesis from 16α-Methyl-δ⁵-pregnene-3β,21-diol-20-one-21-acetate

This pathway involves a series of chemical and microbial transformations to construct the fluocortolone molecule from a more foundational steroid precursor.

Step 1: Synthesis of 16α-Methyl-6α-fluoro-δ⁴-pregnene-21-ol-3,20-dione-21-acetate

This initial step involves the introduction of the 6α-fluoro group and the formation of the δ⁴-double bond.

Experimental Protocol:

-

Bromofluorination: The starting material, 16α-methyl-δ⁵-pregnene-3β,21-diol-20-one-21-acetate, is treated with a source of bromofluorine, which can be generated in situ from N-bromoacetamide and hydrogen fluoride. This reaction adds bromine and fluorine across the 5-6 double bond.

-

Oxidation: The 3β-hydroxyl group is then oxidized to a ketone using an oxidizing agent such as chromic acid.

-

Dehydrobromination and Isomerization: The subsequent elimination of hydrogen bromide introduces the δ⁴-double bond. Any 6β-fluoro isomer formed can be isomerized to the desired 6α-fluoro configuration under acidic conditions.

Step 2: 11β-Hydroxylation

This step introduces the crucial 11β-hydroxyl group through a microbial transformation.

Experimental Protocol:

-

Microorganism: Curvularia lunata

-

Substrate: 16α-Methyl-6α-fluoro-δ⁴-pregnene-21-ol-3,20-dione-21-acetate

-

Procedure: A culture of Curvularia lunata is grown in a suitable fermentation medium. The steroid substrate, typically dissolved in a water-miscible solvent, is added to the culture. The fermentation is continued under controlled conditions (temperature, pH, aeration) to allow for the enzymatic 11β-hydroxylation. During this process, the 21-acetate group is often simultaneously saponified to a hydroxyl group. The product, 16α-methyl-6α-fluoro-δ⁴-pregnene-11β,21-diol-3,20-dione, is then extracted from the fermentation broth and purified.

Step 3: Dehydrogenation

The final step introduces the δ¹-double bond, again through a microbial process, to yield fluocortolone.

Experimental Protocol:

-

Microorganism: Corynebacterium simplex (now known as Nocardioides simplex)

-

Substrate: 16α-Methyl-6α-fluoro-δ⁴-pregnene-11β,21-diol-3,20-dione

-

Procedure: The substrate is incubated with a culture of Corynebacterium simplex. The bacterium possesses a Δ¹-dehydrogenase enzyme that selectively introduces a double bond between the C1 and C2 positions of the steroid A-ring. After the transformation is complete, the fluocortolone is extracted from the culture medium and purified.

Data Presentation

| Step | Starting Material | Key Reagents/Microorganism | Product |

| 1 | 16α-Methyl-δ⁵-pregnene-3β,21-diol-20-one-21-acetate | N-bromoacetamide, HF, Chromic acid | 16α-Methyl-6α-fluoro-δ⁴-pregnene-21-ol-3,20-dione-21-acetate |

| 2 | 16α-Methyl-6α-fluoro-δ⁴-pregnene-21-ol-3,20-dione-21-acetate | Curvularia lunata | 16α-Methyl-6α-fluoro-δ⁴-pregnene-11β,21-diol-3,20-dione |

| 3 | 16α-Methyl-6α-fluoro-δ⁴-pregnene-11β,21-diol-3,20-dione | Corynebacterium simplex | Fluocortolone |

Note: Specific yields for each step of this pathway are not consistently reported in publicly available literature.

Logical Workflow

Conclusion

The synthesis of fluocortolone can be accomplished via multiple routes, each with its own set of advantages and challenges. The single-step conversion from paramethasone offers a highly efficient and direct pathway, likely favored for its process economy. The multi-step synthesis, while more complex, demonstrates the power of combining classical organic chemistry with microbial transformations to build complex steroid molecules from simpler precursors. The choice of a particular synthetic strategy in a drug development setting will ultimately depend on factors such as starting material cost and availability, process scalability, and overall yield. This guide provides the fundamental chemical knowledge required for researchers and professionals working on the synthesis and development of fluocortolone and related corticosteroids.

References

A Comprehensive Technical Overview of Fluocortolone: Molecular Characteristics

This technical guide serves as a resource for researchers, scientists, and professionals engaged in drug development, providing core information on the molecular properties of the synthetic glucocorticoid, fluocortolone.

Fluocortolone is a corticosteroid utilized for its anti-inflammatory properties in topical applications for various skin conditions.[1] A thorough understanding of its fundamental molecular characteristics is essential for research and development in this area.

Molecular Formula and Weight

The chemical identity of a compound is fundamentally defined by its molecular formula and weight. These parameters are critical for a wide range of applications, from analytical characterization to dosage calculations.

| Property | Value | Reference |

| Molecular Formula | C22H29FO4 | [2][3][4] |

| Molecular Weight | 376.46 g/mol | [2][4] |

The molecular formula, C22H29FO4, indicates that each molecule of fluocortolone is composed of 22 carbon atoms, 29 hydrogen atoms, one fluorine atom, and four oxygen atoms. This specific atomic composition results in a molecular weight of approximately 376.46 grams per mole.[2][4][5] It is important to distinguish fluocortolone from its esters, such as fluocortolone pivalate and fluocortolone caproate, which have different molecular formulas and weights due to the addition of ester groups.[6][7][8][9]

Chemical Structure and Identification

A visual representation of the relationship between fluocortolone and its core molecular identifiers is provided below. This diagram illustrates the direct link between the common name of the compound and its fundamental chemical properties.

References

- 1. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. usbio.net [usbio.net]

- 3. merckindex.rsc.org [merckindex.rsc.org]

- 4. Fluocortolone [drugfuture.com]

- 5. chemigran.com [chemigran.com]

- 6. Fluocortolone Pivalate | 29205-06-9 | Benchchem [benchchem.com]

- 7. Fluocortolone Pivalate | C27H37FO5 | CID 119871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Fluocortolone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 9. Fluocortolone Caproate | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vivo Pharmacokinetics of Fluocortolone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluocortolone is a potent glucocorticoid used for its anti-inflammatory and immunosuppressive properties. A thorough understanding of its in vivo pharmacokinetics—the journey of the drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME)—is critical for optimizing its therapeutic use and for the development of new drug formulations. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of fluocortolone, presenting key quantitative data, detailed experimental methodologies, and visual representations of the pharmacokinetic processes.

Pharmacokinetic Profile of Fluocortolone

The pharmacokinetic profile of fluocortolone has been characterized in healthy human volunteers following both oral and intravenous administration. The data reveals rapid absorption and a relatively short half-life.

Data Presentation

The following tables summarize the key pharmacokinetic parameters of fluocortolone from various in vivo studies.

Table 1: Pharmacokinetic Parameters of Fluocortolone after Oral Administration in Healthy Volunteers

| Dose | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Reference |

| 10 mg | 86 ± 12 | 1.4 ± 0.2 | 1.3 ± 0.3 | - | [1] |

| 20 mg | 174 ± 34 | 1.4 ± 0.2 | 1.3 ± 0.3 | - | [1] |

| 20 mg | 202 ± 70 | 1.42 ± 0.53 | - | - | [2] |

| 20 mg | 199 | 1.4 - 2.1 | 1.76 | - | [3] |

| 50 mg | 419 | 1.4 - 2.1 | 1.76 | - | [3] |

| 60 mg | - | - | 1.7 | - | [4] |

| 100 mg | 812 | 1.4 - 2.1 | 1.76 | - | [3] |

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; t½: Elimination half-life; AUC: Area under the plasma concentration-time curve. Values are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of Fluocortolone after Intravenous Administration in Healthy Volunteers

| Dose | t½α (min) | t½β (h) | Vd (L/kg) | CL (mL/min/kg) | Reference |

| 5 mg | 9 ± 5 | 1.3 ± 0.3 | - | 7.0 ± 1.5 | [1] |

t½α: Distribution half-life; t½β: Elimination half-life; Vd: Volume of distribution; CL: Total plasma clearance. Values are presented as mean ± standard deviation.

Table 3: Distribution and Protein Binding of Fluocortolone

| Parameter | Value | Reference |

| Plasma Protein Binding | 83 - 95% | [2] |

| Volume of Distribution (steady-state) | 1.01 ± 0.34 L/kg (total) | [2] |

| 11.21 ± 3.77 L/kg (unbound) | [2] |

Experimental Protocols

The pharmacokinetic data presented above were generated from clinical studies employing specific methodologies for drug administration, sample collection, and analysis.

Study Design and Drug Administration

-

Oral Administration Studies: Healthy adult volunteers were administered single oral doses of fluocortolone, typically ranging from 10 mg to 100 mg.[1][2][3] In some studies, a crossover design was used.[5]

-

Intravenous Administration Study: A single intravenous injection of 5 mg of fluocortolone was administered to healthy male volunteers.[1]

Blood Sampling

Blood samples were collected at multiple time points to characterize the plasma concentration-time profile of fluocortolone. For oral administration studies, samples were typically collected at baseline and at various intervals up to 56 hours post-dose.[5] For the intravenous study, sampling was conducted to capture both the distribution and elimination phases.[1]

Bioanalytical Method: High-Performance Liquid Chromatography (HPLC)

The concentration of fluocortolone in plasma samples was quantified using a reversed-phase high-performance liquid chromatography (HPLC) system with UV detection.[3][5]

-

Sample Preparation: A common method for preparing plasma samples for HPLC analysis is protein precipitation. This involves adding an organic solvent, such as acetonitrile or methanol, to the plasma sample to precipitate proteins.[6][7][8] The mixture is then centrifuged, and the supernatant containing the drug is collected for analysis.

-

Protocol for Protein Precipitation:

-

To a 200 µL plasma sample, add 600 µL of cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture for 3 minutes to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 RPM for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for injection into the HPLC system.[7]

-

-

-

Chromatographic Conditions (Representative): While specific conditions vary between laboratories, a general reversed-phase HPLC method for fluocortolone analysis would involve:

-

Column: A C18 column is commonly used for the separation of steroids.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.[9]

-

Detection: UV detection at a wavelength suitable for fluocortolone.

-

Plasma Protein Binding Determination: Equilibrium Dialysis

The extent of fluocortolone binding to plasma proteins was determined using the equilibrium dialysis method.[10]

-

Principle: This technique involves dialyzing a plasma sample containing the drug against a buffer solution through a semi-permeable membrane. The membrane allows the free (unbound) drug to pass through, but retains the larger protein-drug complexes. At equilibrium, the concentration of the free drug is the same on both sides of the membrane.

-

Protocol for Equilibrium Dialysis:

-

A dialysis unit, such as a 96-well dialysis plate, is used. Each well is divided into two chambers by a semi-permeable membrane (e.g., with a molecular weight cutoff of 12-14 kDa).[10]

-

The plasma sample, spiked with a known concentration of fluocortolone, is added to one chamber.

-

A protein-free buffer (e.g., phosphate-buffered saline, pH 7.4) is added to the other chamber.

-

The unit is sealed and incubated at 37°C with gentle shaking for a sufficient time (typically 4-24 hours) to reach equilibrium.

-

After incubation, samples are taken from both the plasma and buffer chambers.

-

The concentration of fluocortolone in both samples is determined by a suitable analytical method like LC-MS.

-

The percentage of protein binding is calculated from the difference in concentrations between the plasma and buffer chambers.[10]

-

Metabolism and Excretion

Detailed information on the metabolism and excretion of fluocortolone in humans is not extensively documented in the available scientific literature. However, based on the general metabolic pathways of corticosteroids, it is anticipated that fluocortolone undergoes biotransformation in the liver, likely involving cytochrome P450 enzymes.[11] The resulting metabolites are then expected to be excreted in the urine and feces as conjugates, such as glucuronides and sulfates.[11] One study on a related compound, fluocortin butylester, indicated analysis of metabolites in both urine and feces.[12]

Visualizations

The following diagrams illustrate key processes in the in vivo pharmacokinetics of fluocortolone.

Conclusion

This technical guide has summarized the key in vivo pharmacokinetic parameters of fluocortolone, providing a valuable resource for researchers and drug development professionals. The data indicates that fluocortolone is rapidly absorbed and eliminated, with extensive binding to plasma proteins. While the general methodologies for pharmacokinetic studies of fluocortolone are established, further research is needed to fully elucidate its metabolic pathways and excretion profile in humans. Such studies would provide a more complete understanding of its disposition and could inform the development of future therapeutic applications.

References

- 1. The pharmacokinetics of fluocortolone and prednisolone after intravenous and oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of fluocortolone in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluocortolone: pharmacokinetics and effect on plasma cortisol level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [The metabolism of hydrocortisone, prednisolone and fluocortolone (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. clinichrom.com [clinichrom.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. Biotransformation of fluticasone: in vitro characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. enamine.net [enamine.net]

- 11. longdom.org [longdom.org]

- 12. [Pharmacolinetics and biotransformation of fluocortin butylester in man (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Glucocorticoid Receptor Binding Affinity of Fluocortolone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the synthetic glucocorticoid fluocortolone to the glucocorticoid receptor (GR). It includes quantitative data on its relative binding affinity and functional potency in cellular assays, detailed experimental methodologies, and visualizations of the core signaling pathways and experimental workflows.

Quantitative Binding and Functional Potency Data

The interaction of fluocortolone with the glucocorticoid receptor has been characterized through direct binding assays and functional reporter gene assays. The following tables summarize the key quantitative data, providing a comparative perspective on its potency.

Table 1: Glucocorticoid Receptor Binding Affinity of Fluocortolone

| Compound | Relative Receptor Affinity (RRA)¹ |

| Dexamethasone | 100 |

| Fluocortolone | 82 |

| Prednisolone | 16 |

| Flunisolide | 180 |

| Triamcinolone Acetonide | 233 |

| Budesonide | 935 |

| Fluticasone Propionate | 1775 |

| Mometasone Furoate | 2244 |

¹Relative receptor affinity is expressed relative to dexamethasone (RRA = 100). Data sourced from Dirks et al., 2008.

Table 2: Functional Potency of Fluocortolone in Transactivation and Transrepression Assays [1][2]

| Glucocorticoid | Transactivation (GRE-mediated) EC₅₀ (pM) | Transrepression (AP-1-mediated) EC₅₀ (pM) | Transrepression (NF-κB-mediated) EC₅₀ (pM) |

| Fluocortolone | 839 | 744 | 7847 |

| Dexamethasone | 366 | 907 | 2106 |

| Prednisolone | 4705 | 4320 | 16969 |

| Budesonide | 130 | 90.3 | 289 |

| Fluticasone Propionate | 41.6 | 21.6 | 139 |

| Mometasone Furoate | 26.2 | 11.2 | 118 |

EC₅₀ (half-maximal effective concentration) values represent the concentration of the glucocorticoid required to elicit 50% of the maximal response in reporter gene assays. Data sourced from Dirks et al., 2008.[1][2]

Glucocorticoid Receptor Signaling Pathways

Fluocortolone, like other glucocorticoids, exerts its effects by binding to the intracellular glucocorticoid receptor, which then modulates gene expression through two primary mechanisms: transactivation and transrepression.

Transactivation: This process generally involves the binding of a homodimer of ligand-activated GR to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of gene transcription. Many of the metabolic and systemic side effects of glucocorticoids are associated with transactivation.

Transrepression: This is the primary mechanism for the anti-inflammatory effects of glucocorticoids. The ligand-bound GR monomer interacts with and inhibits the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This prevents them from binding to their respective DNA response elements and inducing the transcription of inflammatory genes.

Caption: Glucocorticoid Receptor Signaling Pathways.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on the procedures described by Dirks et al., 2008, and other standard laboratory practices.

Cell Culture and Stable Transfection

-

Cell Line: A549 human alveolar epithelial-like cells are commonly used for these assays.[1][2]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin, at 37°C in a humidified atmosphere of 5% CO₂.

-

Stable Transfection: A549 cells are stably transfected with reporter plasmids using a suitable transfection reagent (e.g., Lipofectamine 2000). The reporter plasmids contain a secreted alkaline phosphatase (SEAP) or luciferase gene under the control of a promoter with either GRE, AP-1, or NF-κB response elements.[1][2] Selection of stably transfected cells is achieved by culturing in the presence of a selection antibiotic (e.g., G418).

Reporter Gene Assays for Transactivation and Transrepression

-

Cell Seeding: Stably transfected A549 cells are seeded into 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The culture medium is replaced with serum-free medium containing various concentrations of fluocortolone or other glucocorticoids. For transrepression assays, cells are co-treated with an inducer of AP-1 (e.g., phorbol 12-myristate 13-acetate, PMA) or NF-κB (e.g., tumor necrosis factor-alpha, TNF-α).

-

Incubation: Cells are incubated with the compounds for a specified period, typically 24 hours.

-

Reporter Gene Quantification:

-

SEAP Assay: An aliquot of the cell culture supernatant is collected and assayed for SEAP activity using a chemiluminescent substrate.

-

Luciferase Assay: Cells are lysed, and the cell lysate is assayed for luciferase activity using a luciferase substrate.[3]

-

-

Data Analysis: The luminescence is measured using a luminometer. The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Determination of Relative Receptor Affinity (RRA)

While the specific protocol for the RRA of fluocortolone cited by Dirks et al. is from a previously published source, a general whole-cell competitive binding assay protocol is as follows:

-

Cell Preparation: A549 cells are harvested and washed with a suitable buffer.

-

Competition Binding: Aliquots of the cell suspension are incubated with a fixed concentration of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) and varying concentrations of unlabeled competitor steroids (including fluocortolone and a reference standard like dexamethasone).

-

Incubation and Separation: The incubation is carried out at 4°C for a sufficient time to reach equilibrium. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The RRA is calculated as follows: RRA = (IC₅₀ of Dexamethasone / IC₅₀ of Test Compound) x 100

Experimental and Logical Workflows

The following diagrams illustrate the workflows for determining the glucocorticoid receptor binding affinity and functional potency of a compound like fluocortolone.

Caption: Workflow for RRA Determination.

Caption: Workflow for Functional Potency.

References

An In-depth Technical Guide to the Anti-inflammatory and Immunosuppressive Effects of Fluocortolone

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluocortolone is a potent synthetic glucocorticoid utilized for its significant anti-inflammatory and immunosuppressive properties. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the therapeutic effects of fluocortolone. It details its interaction with the glucocorticoid receptor and the subsequent downstream effects on key inflammatory and immune pathways, including the inhibition of phospholipase A2, the suppression of the NF-κB signaling cascade, and the modulation of pro-inflammatory cytokine production and T-cell proliferation. This guide is intended to serve as a resource for researchers and professionals in drug development, offering detailed experimental protocols for assessing the activity of fluocortolone and presenting available quantitative data to contextualize its potency.

Introduction

Glucocorticoids are a cornerstone in the management of a wide array of inflammatory and autoimmune disorders. Their therapeutic efficacy stems from their ability to modulate the expression of genes involved in inflammation and immune responses. Fluocortolone, a derivative of fluocinolone, is a member of this class of corticosteroids, demonstrating high efficacy in topical and systemic applications for conditions such as eczema, psoriasis, and rheumatic diseases.[1] A thorough understanding of its mechanisms of action and a robust set of methodologies to quantify its effects are crucial for its optimal use and for the development of novel anti-inflammatory and immunosuppressive agents.

Mechanism of Action

The anti-inflammatory and immunosuppressive effects of fluocortolone are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.

Glucocorticoid Receptor Binding and Nuclear Translocation

Upon entering the cell, fluocortolone binds to the cytosolic GR, which is part of a multiprotein complex including heat shock proteins (HSPs) and immunophilins. Ligand binding induces a conformational change in the GR, leading to its dissociation from the chaperone proteins. The activated fluocortolone-GR complex then translocates to the nucleus.

Genomic Mechanisms

Once in the nucleus, the fluocortolone-GR complex modulates gene expression through two primary genomic mechanisms:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory genes, such as those encoding for lipocortin-1 (annexin A1), which plays a role in the inhibition of phospholipase A2.

-

Transrepression: The fluocortolone-GR complex can interfere with the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1). This interference can occur through direct protein-protein interactions or by competing for coactivators, leading to the downregulation of genes encoding pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes.

Non-Genomic Mechanisms

In addition to the well-established genomic effects that occur over hours, glucocorticoids can also exert rapid, non-genomic effects. These are thought to be mediated by membrane-bound GRs or through direct physicochemical interactions with cellular membranes, influencing signaling cascades and ion transport.

Key Anti-inflammatory and Immunosuppressive Effects

The molecular interactions of fluocortolone translate into a broad range of effects on the inflammatory and immune systems.

Inhibition of Phospholipase A2 and the Arachidonic Acid Cascade

A pivotal anti-inflammatory action of fluocortolone is the inhibition of phospholipase A2 (PLA2). By inducing the expression of lipocortin-1, fluocortolone indirectly inhibits PLA2 activity. PLA2 is the enzyme responsible for hydrolyzing membrane phospholipids to release arachidonic acid, the precursor for the synthesis of potent inflammatory mediators, including prostaglandins and leukotrienes, through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, respectively. By limiting the availability of arachidonic acid, fluocortolone effectively dampens the production of these key drivers of inflammation.

Suppression of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. Fluocortolone suppresses NF-κB activity through multiple mechanisms. The activated GR can directly bind to the p65 subunit of NF-κB, preventing its translocation to the nucleus. Additionally, GR can induce the expression of the inhibitor of NF-κB, IκBα, which sequesters NF-κB in the cytoplasm.

Inhibition of Pro-inflammatory Cytokine Production

A major consequence of NF-κB inhibition is the reduced transcription of genes encoding pro-inflammatory cytokines. Fluocortolone has been shown to decrease the production of key cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), which are critical mediators of the inflammatory cascade.

Suppression of T-Cell Proliferation and Function

Fluocortolone exerts significant immunosuppressive effects by modulating T-cell activity. It can inhibit the proliferation of T-lymphocytes by arresting the cell cycle and reducing the production of T-cell growth factors like Interleukin-2 (IL-2). Furthermore, glucocorticoids can induce apoptosis in certain lymphocyte populations, contributing to their immunosuppressive action.

Quantitative Data on the Bioactivity of Fluocortolone

The potency of fluocortolone can be quantified through various in vitro and in vivo assays. The following tables summarize the available quantitative data for fluocortolone.

| Parameter | Assay | Value | Reference |

| Glucocorticoid Receptor Interaction | Cortisol Suppression | E50: 0.95 ± 0.22 ng/mL | [2] |

| Inhibition of Pro-inflammatory Cytokines | TNF-α and IL-6 Inhibition | IC50: Data not available | |

| Inhibition of NF-κB Pathway | NF-κB Inhibition | IC50: Data not available | |

| Inhibition of Phospholipase A2 | PLA2 Inhibition | IC50: Data not available | |

| Immunosuppression | T-Cell Proliferation | IC50: Data not available |

Note: While a specific relative binding affinity (RBA) for fluocortolone was not found, the E50 value for cortisol suppression is reported to be in close agreement with predictions based on its relative glucocorticoid receptor affinity.[2]

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the anti-inflammatory and immunosuppressive effects of fluocortolone.

Glucocorticoid Receptor Competitive Binding Assay

This assay determines the affinity of a compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Recombinant human glucocorticoid receptor (GR)

-

[³H]-Dexamethasone (radiolabeled ligand)

-

Unlabeled fluocortolone and other competitor compounds

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation cocktail

-

96-well filter plates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of unlabeled fluocortolone and a reference compound (e.g., dexamethasone).

-

In a 96-well plate, add a fixed concentration of recombinant human GR to each well.

-

Add the serially diluted competitor compounds to the wells.

-

Add a fixed concentration of [³H]-dexamethasone to all wells.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Following incubation, transfer the contents of the wells to a filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove unbound [³H]-dexamethasone.

-

Dry the filters and add scintillation cocktail to each well.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the competitor and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated using the Cheng-Prusoff equation.

-

NF-κB Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of NF-κB.

-

Materials:

-

A suitable cell line (e.g., HEK293T or Jurkat T-cells)

-

An NF-κB luciferase reporter plasmid (containing NF-κB response elements upstream of the luciferase gene)

-

A control plasmid (e.g., Renilla luciferase) for normalization

-

Transfection reagent

-

Cell culture medium and supplements

-

Fluocortolone

-

An NF-κB activator (e.g., TNF-α or PMA)

-

Luciferase assay reagent

-

Luminometer

-

-

Procedure:

-

Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of fluocortolone for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with an NF-κB activator (e.g., TNF-α).

-

Incubate for a further period (e.g., 6-8 hours) to allow for luciferase expression.

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.

-

Calculate the percentage of NF-κB inhibition for each concentration of fluocortolone and determine the IC50 value.

-

Pro-inflammatory Cytokine Release Assay (ELISA)

This assay quantifies the amount of pro-inflammatory cytokines released from immune cells.

-

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs) or a monocytic cell line (e.g., THP-1)

-

Cell culture medium

-

Fluocortolone

-

A stimulant to induce cytokine release (e.g., Lipopolysaccharide - LPS)

-

ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6)

-

Microplate reader

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood using density gradient centrifugation.

-

Plate the cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of fluocortolone for 1-2 hours.

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate the plate for an appropriate time (e.g., 18-24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits according to the manufacturer's instructions.

-

Calculate the percentage of cytokine inhibition for each concentration of fluocortolone and determine the IC50 values.

-

Phospholipase A2 (PLA2) Inhibition Assay

This assay measures the enzymatic activity of PLA2.

-

Materials:

-

Purified PLA2 enzyme

-

Radiolabeled phospholipid substrate (e.g., 1-palmitoyl-2-[¹⁴C]arachidonoyl-sn-glycero-3-phosphocholine)

-

Assay buffer (e.g., Tris-HCl buffer with CaCl₂)

-

Fluocortolone

-

Scintillation cocktail

-

Scintillation counter

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and the radiolabeled substrate.

-

Add various concentrations of fluocortolone to the reaction mixture.

-

Initiate the reaction by adding the purified PLA2 enzyme.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of organic solvents).

-

Separate the released radiolabeled fatty acid from the unhydrolyzed substrate using thin-layer chromatography (TLC) or a solvent extraction method.

-

Quantify the amount of released radiolabeled fatty acid using a scintillation counter.

-

Calculate the percentage of PLA2 inhibition for each concentration of fluocortolone and determine the IC50 value.

-

T-Cell Proliferation Assay (CFSE-based)

This assay measures the proliferation of T-cells by tracking the dilution of a fluorescent dye.

-

Materials:

-

Human PBMCs

-

Carboxyfluorescein succinimidyl ester (CFSE) dye

-

Cell culture medium

-

A T-cell mitogen (e.g., Phytohemagglutinin - PHA or anti-CD3/CD28 beads)

-

Fluocortolone

-

Flow cytometer

-

-

Procedure:

-

Isolate PBMCs from healthy donor blood.

-

Label the cells with CFSE dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Plate the CFSE-labeled cells in a 96-well plate.

-

Add various concentrations of fluocortolone to the wells.

-

Stimulate the T-cells with a mitogen.

-

Incubate the plate for 3-5 days to allow for cell proliferation.

-

Harvest the cells and analyze them by flow cytometry.

-

The CFSE fluorescence intensity will halve with each cell division. Analyze the CFSE histograms to determine the percentage of proliferating cells and the number of cell divisions.

-

Calculate the percentage of proliferation inhibition for each concentration of fluocortolone and determine the IC50 value.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by fluocortolone and a general workflow for its in vitro characterization.

Caption: Fluocortolone's core mechanism of action.

Caption: General workflow for in vitro characterization.

Conclusion

Fluocortolone is a highly effective glucocorticoid with potent anti-inflammatory and immunosuppressive activities. Its therapeutic benefits are derived from its ability to modulate multiple key pathways in the inflammatory and immune responses. By binding to the glucocorticoid receptor, fluocortolone instigates a cascade of genomic and non-genomic events that lead to the suppression of pro-inflammatory mediators and the inhibition of immune cell function. The detailed experimental protocols and available quantitative data presented in this guide provide a framework for the continued investigation and development of fluocortolone and other novel anti-inflammatory and immunosuppressive therapies. Further research to generate more comprehensive quantitative data for fluocortolone across a range of standardized assays will be invaluable in refining our understanding of its pharmacological profile.

References

- 1. Pharmacokinetics/pharmacodynamics of glucocorticoids: modeling the glucocorticoid receptor dynamics and dose/response of commonly prescribed glucocorticoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacokinetic/pharmacodynamic modeling of cortisol suppression after oral administration of fluocortolone - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fluocortolone Derivatives and Analogues

This technical guide provides a comprehensive overview of the synthetic pathways, experimental protocols, and structure-activity relationships related to fluocortolone and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical modifications that enhance the therapeutic profile of this potent corticosteroid.

Introduction to Fluocortolone and Its Derivatives

Fluocortolone is a synthetic glucocorticoid characterized by its anti-inflammatory, anti-allergic, and immunosuppressive properties.[1][2][3] It is widely used in topical formulations to treat various skin disorders.[2][4] The therapeutic efficacy of corticosteroids can be significantly altered by structural modifications. For fluocortolone, the primary strategy for creating derivatives and analogues is through esterification at the C-21 hydroxyl group.[5] This modification leads to the formation of prodrugs, such as fluocortolone pivalate and fluocortolone caproate (also known as fluocortolone hexanoate), which exhibit enhanced lipophilicity and improved skin penetration.[5][6] Once absorbed into the tissues, these ester derivatives are hydrolyzed by endogenous esterases to release the pharmacologically active fluocortolone.[5][7]

Core Synthetic Pathways

The synthesis of fluocortolone derivatives primarily involves two key stages: the formation of the core fluocortolone steroid backbone and the subsequent derivatization, typically at the C-21 position.

2.1. Synthesis of the Fluocortolone Backbone

The foundational fluocortolone molecule can be synthesized from related corticosteroid precursors. One patented method describes the synthesis of fluocortolone from paramethasone through a regioselective deoxygenation process.[5][8] This reaction specifically targets the hydroxyl group at the 17-position.[5]

2.2. Derivatization of Fluocortolone: C-21 Esterification

The most common and therapeutically significant derivatization of fluocortolone is the esterification of the C-21 hydroxyl group.[5] This process involves reacting fluocortolone with an activated carboxylic acid, such as an acyl chloride or anhydride, in a suitable aprotic solvent. The choice of the acylating agent determines the final ester derivative. For instance, pivaloyl chloride is used to synthesize fluocortolone pivalate, while caproyl chloride or hexanoyl chloride is used for fluocortolone caproate/hexanoate.[5]

Visualizing the Synthetic Landscape

The following diagrams illustrate the key synthetic pathways and experimental workflows discussed in this guide.

Caption: General synthetic pathway from paramethasone to fluocortolone and its subsequent ester derivatives.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of key fluocortolone derivatives.

3.1. General Protocol for C-21 Esterification of Fluocortolone

This protocol describes a general method for the synthesis of fluocortolone pivalate and fluocortolone caproate.

-

Materials:

-

Fluocortolone

-

Pivaloyl chloride or Caproyl chloride

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

A weak inorganic base (e.g., sodium bicarbonate) for washing

-

Anhydrous sodium sulfate or magnesium sulfate for drying

-

-

Procedure:

-

Dissolve fluocortolone in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add the corresponding acyl chloride (pivaloyl chloride or caproyl chloride) to the stirred solution. The molar ratio of acyl chloride to fluocortolone is typically between 1.1:1 and 1.5:1.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer and wash it sequentially with a dilute solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude product.[9]

-

Purify the crude product by crystallization from a suitable solvent system, such as a methanol-dichloromethane mixture.[9]

-

3.2. Microbial Transformation of Fluocortolone

Microbial biotransformation presents an alternative route for modifying corticosteroids, often with high specificity.[10][11] While specific protocols for fluocortolone are not extensively detailed in the provided literature, a general approach can be inferred from studies on other corticosteroids like hydrocortisone.[12] This process can introduce hydroxylations or other modifications to the steroid nucleus.

-

General Workflow:

-

Microorganism Selection: Select a suitable microorganism known for steroid transformation, such as fungi from the genera Aspergillus, Rhizopus, or Acremonium.[12]

-

Culture Preparation: Grow the selected microorganism in a suitable nutrient medium until it reaches the desired growth phase.

-

Substrate Addition: Add a solution of fluocortolone (dissolved in a water-miscible solvent like ethanol or dimethylformamide) to the microbial culture.

-

Incubation: Incubate the culture with the substrate under controlled conditions (temperature, pH, aeration) for a specific period (days to weeks).

-

Extraction: After incubation, extract the transformed products from the culture medium using an organic solvent like ethyl acetate or chloroform.

-

Purification and Identification: Purify the extracted compounds using chromatographic techniques (e.g., column chromatography, HPLC) and identify their structures using spectroscopic methods (NMR, MS, IR).

-

Caption: Experimental workflow for the C-21 esterification of fluocortolone.

Data Presentation: Physicochemical Properties and Synthetic Strategies

The following tables summarize key data for fluocortolone and its derivatives.

Table 1: Physicochemical Properties of Fluocortolone and Its Major Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| Fluocortolone | C₂₂H₂₉FO₄ | 376.46[13] | Parent active corticosteroid. |

| Fluocortolone Pivalate | C₂₇H₃₇FO₅ | 460.58[14] | Ester derivative with increased lipophilicity.[5] |

| Fluocortolone Caproate | C₂₈H₃₉FO₅ | 474.6[15] | Also known as Fluocortolone Hexanoate.[6] |

Table 2: Summary of Synthetic Strategies for Fluocortolone Analogues

| Strategy | Precursor(s) | Reagents | Product Type | Key Advantages |

| Regioselective Deoxygenation | Paramethasone | Trimethylsilyl Iodide | Fluocortolone | Efficient synthesis of the core steroid.[8] |

| C-21 Esterification | Fluocortolone, Acyl Chloride | Aprotic solvent (e.g., DCM) | C-21 Ester Derivatives | Enhanced lipophilicity and skin penetration.[5] |

| Microbial Transformation | Fluocortolone | Selected Microorganisms | Hydroxylated or other modified analogues | High specificity and potential for novel structures.[10] |

Structure-Activity Relationship (SAR)

The biological activity and pharmacokinetic profile of fluocortolone are significantly influenced by its chemical structure.

-

Esterification at C-21: The primary goal of esterification at the C-21 position is to increase the lipophilicity of the molecule.[5] This modification enhances the drug's ability to penetrate the stratum corneum of the skin, which is crucial for topical applications. The bulky pivalate group in fluocortolone pivalate, for example, significantly increases its fat-solubility.[5]

-

Prodrug Concept: Fluocortolone esters are considered prodrugs.[7] They are pharmacologically inactive until the ester bond is cleaved by esterase enzymes present in the skin and other tissues.[5][7] This enzymatic hydrolysis releases the active fluocortolone molecule at the site of action, which can lead to a more targeted therapeutic effect and potentially reduced systemic side effects.[16]

Caption: Prodrug activation pathway of fluocortolone esters.

Conclusion

The synthesis of fluocortolone derivatives and analogues is a critical area of medicinal chemistry focused on optimizing the therapeutic properties of this potent corticosteroid. The primary synthetic strategy involves the esterification of the C-21 hydroxyl group, which enhances the drug's lipophilicity and facilitates its delivery to target tissues, particularly in topical applications. These ester derivatives function as prodrugs, undergoing in-vivo hydrolysis to release the active fluocortolone molecule. This approach allows for improved efficacy and a more favorable safety profile. Further research into novel derivatization strategies, including microbial transformations, may lead to the development of new fluocortolone analogues with even greater therapeutic potential.

References

- 1. Corticosteroid - Wikipedia [en.wikipedia.org]

- 2. Fluocortolone | C22H29FO4 | CID 9053 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Fluocortolone Pharmacology - Active Ingredient - RxReasoner [rxreasoner.com]

- 4. Determination of fluocortolone pivalate and fluocortolone hexanoate in suppositories using reverse-phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fluocortolone Pivalate | 29205-06-9 | Benchchem [benchchem.com]

- 6. axplora.com [axplora.com]

- 7. mdpi.com [mdpi.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. WO2012011106A1 - Process for the preparation of 17-desoxy-corticosteroids - Google Patents [patents.google.com]

- 10. - MedCrave online [medcraveonline.com]

- 11. Microbial biotransformation as a tool for drug development based on natural products from mevalonic acid pathway: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Microbial transformation of hydrocortisone by Acremonium strictum PTCC 5282 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluocortolone | 152-97-6 | FF23336 | Biosynth [biosynth.com]

- 14. Fluocortolone pivalate | 29205-06-9 | FF31664 | Biosynth [biosynth.com]

- 15. Fluocortolone Caproate | C28H39FO5 | CID 20054915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]

Locicortolone (RU-24476): A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Locicortolone, designated by the developmental code name RU-24476, is a synthetic dichlorinated corticosteroid. Despite its development, it was never brought to market for clinical use. As a member of the glucocorticoid class of steroid hormones, this compound's primary mechanism of action is through its interaction with the glucocorticoid receptor (GR), leading to the modulation of gene expression and subsequent anti-inflammatory and immunosuppressive effects. This technical guide provides a comprehensive overview of the available data on this compound, including its receptor binding affinity, and outlines the standard experimental protocols used to characterize such compounds.

Core Data

Glucocorticoid Receptor Binding Affinity

The cornerstone of a glucocorticoid's activity is its affinity for the glucocorticoid receptor. The relative binding affinity (RBA) of this compound (RU-24476) for the glucocorticoid receptor has been determined through competitive radioligand binding assays. The seminal work in this area was conducted by Ojasoo et al. (1988), which provides a comparative analysis of a series of steroids, including RU-24476.[1][2]

Table 1: Glucocorticoid Receptor Binding Affinity of this compound (RU-24476)

| Compound | Relative Binding Affinity (%) (Dexamethasone = 100) | Reference |

| This compound (RU-24476) | Data available in cited reference | Ojasoo et al., 1988[1][2] |

Note: Access to the specific numerical value from the primary literature is required for a complete quantitative comparison.

Anti-Inflammatory Activity

The in vivo anti-inflammatory potency of glucocorticoids is often assessed using the carrageenan-induced paw edema model in rodents. This assay measures the ability of a compound to reduce the inflammatory response (edema) induced by the injection of carrageenan, an irritating polysaccharide.

Table 2: In Vivo Anti-Inflammatory Activity of this compound (RU-24476)

| Parameter | Value | Species | Assay |

| ED50 | Not available in public domain | Rat/Mouse | Carrageenan-Induced Paw Edema |

Note: Specific preclinical data on the ED50 of this compound in this model is not currently available in the public domain.

Pharmacokinetic Properties

Pharmacokinetic parameters are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For a developmental compound that did not proceed to market, comprehensive pharmacokinetic data is often limited.

Table 3: Pharmacokinetic Parameters of this compound (RU-24476)

| Parameter | Value | Species | Route of Administration |

| Half-life (t½) | Not available in public domain | Not specified | Not specified |

| Clearance (CL) | Not available in public domain | Not specified | Not specified |

| Volume of Distribution (Vd) | Not available in public domain | Not specified | Not specified |

Experimental Protocols

Glucocorticoid Receptor Binding Assay (Competitive Radioligand Binding)

This protocol outlines a standard method for determining the relative binding affinity of a test compound for the glucocorticoid receptor.

Objective: To determine the concentration of the test compound (this compound) that inhibits 50% of the specific binding of a radiolabeled glucocorticoid (e.g., [³H]-dexamethasone) to the glucocorticoid receptor (IC50), from which the binding affinity (Ki) can be calculated.

Materials:

-

Test compound (this compound, RU-24476)

-

Radiolabeled glucocorticoid (e.g., [³H]-dexamethasone)

-

Unlabeled glucocorticoid for non-specific binding determination (e.g., Dexamethasone)

-

Receptor source: Cytosolic fraction from a suitable tissue (e.g., rat thymus or liver) or a cell line expressing the glucocorticoid receptor.

-

Assay Buffer (e.g., Tris-HCl buffer with additives like molybdate to stabilize the receptor)

-

Scintillation cocktail

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Receptor Preparation: Prepare a cytosolic fraction from the chosen tissue or cells by homogenization and ultracentrifugation.

-

Assay Setup: In a series of tubes, add a fixed concentration of the radiolabeled glucocorticoid and varying concentrations of the test compound (this compound).

-

Total and Non-specific Binding: Include control tubes for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled glucocorticoid).

-

Incubation: Add the receptor preparation to all tubes and incubate at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters. The filters will trap the receptor-bound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Carrageenan-Induced Paw Edema Assay

This protocol describes a standard in vivo method for evaluating the anti-inflammatory activity of a compound.

Objective: To assess the ability of a test compound (this compound) to reduce paw edema induced by carrageenan in rodents.

Materials:

-

Test compound (this compound, RU-24476)

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

-

Carrageenan solution (e.g., 1% w/v in saline)

-

Positive control (e.g., Indomethacin)

-

Experimental animals (e.g., Wistar rats or Swiss albino mice)

-

Plethysmometer or calipers for measuring paw volume/thickness

Procedure:

-

Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping: Randomly divide the animals into groups: vehicle control, positive control, and test groups receiving different doses of this compound.

-

Drug Administration: Administer the test compound, vehicle, or positive control via the desired route (e.g., oral gavage, intraperitoneal injection) at a specified time before carrageenan injection.

-

Induction of Inflammation: At a predetermined time after drug administration, inject a fixed volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or calipers at baseline (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours post-carrageenan).

-

Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group. Determine the ED50 value of the test compound, which is the dose that causes a 50% reduction in edema.

Visualizations

Glucocorticoid Signaling Pathway

Caption: Simplified Glucocorticoid Signaling Pathway.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for Competitive Radioligand Binding Assay.

Experimental Workflow: Carrageenan-Induced Paw Edema Assay

Caption: Workflow for Carrageenan-Induced Paw Edema Assay.

References

Locicortolone: An Obscure Synthetic Glucocorticoid with Limited Data

Locicortolone, also known as locicortone or by its developmental code name RU-24476, is a synthetic glucocorticoid corticosteroid that, despite its development, was never brought to market.[1] As a result, publicly available information regarding its specific synthetic glucocorticoid properties, mechanism of action, and anti-inflammatory effects is exceptionally scarce. This lack of data prevents a detailed quantitative analysis and the creation of an in-depth technical guide as requested.

General Properties of Synthetic Glucocorticoids

While specific data on this compound is unavailable, the general properties and mechanisms of synthetic glucocorticoids are well-established. These compounds are designed to mimic the effects of endogenous cortisol and are widely used for their potent anti-inflammatory and immunosuppressive activities.[2][3][4]

Synthetic glucocorticoids are typically more potent than naturally occurring ones due to modifications in their chemical structure that can alter their pharmacokinetic and pharmacodynamic properties.[5] Their primary mechanism of action involves binding to the glucocorticoid receptor (GR) in the cytoplasm.[4] This binding event triggers a conformational change in the receptor, leading to its translocation into the nucleus.

Mechanism of Action: A General Overview

Once in the nucleus, the glucocorticoid-GR complex can modulate gene expression through two primary pathways:

-

Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction upregulates the transcription of anti-inflammatory proteins.

-

Transrepression: The activated GR can interfere with the function of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). This repression leads to a decrease in the production of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[4]

The anti-inflammatory effects of glucocorticoids are also attributed to the induction of phospholipase A2 inhibitory proteins, known as lipocortins.[6] These proteins inhibit the release of arachidonic acid, a precursor for potent inflammatory mediators like prostaglandins and leukotrienes.[6]

Below is a generalized diagram illustrating the classical signaling pathway of a synthetic glucocorticoid.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Synthetic glucocorticoid: Significance and symbolism [wisdomlib.org]

- 3. Glucocorticoids: List, Uses, Side Effects, and More [healthline.com]

- 4. Glucocorticoid - Wikipedia [en.wikipedia.org]

- 5. Glucocorticoids pharmacology and their application in the treatment of childhood-onset systemic lupus erythematosus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Quantification of Fluocortolone Pivalate and Fluocortolone Caproate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of Fluocortolone Pivalate and Fluocortolone Caproate in pharmaceutical formulations. The method is suitable for routine quality control analysis and stability studies. All experimental protocols and validation data are presented in accordance with ICH guidelines.

Introduction

Fluocortolone and its esters, including fluocortolone pivalate and fluocortolone caproate (also known as hexanoate), are potent topical corticosteroids used in the treatment of various skin disorders due to their anti-inflammatory, antipruritic, and vasoconstrictive properties. A reliable and validated analytical method is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing these active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to an RP-HPLC method for their simultaneous determination.

Chromatographic Conditions

A robust isocratic RP-HPLC method was developed for the separation and quantification of fluocortolone pivalate and fluocortolone caproate.

| Parameter | Recommended Conditions |

| Column | Supelcosil LC-18 (25 cm x 4.6 mm, 5 µm) or equivalent |

| Mobile Phase | Methanol: Acetonitrile: Water: Glacial Acetic Acid (17:46:37:0.4 v/v/v/v)[1] |

| Flow Rate | 3.0 mL/min[1] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (Approx. 25 °C) |

| Detection Wavelength | 238 nm[1] |

| Run Time | Approximately 10 minutes |

An alternative method has also been developed using a mobile phase of methanol:water:acetic acid (71.6 : 26.4 : 2 v/v/v) at a flow rate of 1.3 mL/min with UV detection at 240 nm.[2]

Experimental Protocols

Standard Solution Preparation

-

Primary Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of Fluocortolone Pivalate and 25 mg of Fluocortolone Caproate reference standards into separate 50 mL volumetric flasks.

-

Dissolve and dilute to volume with the mobile phase.

-

Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of each primary stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase. This working solution can be further diluted to prepare calibration standards.

Sample Preparation (Cream/Ointment)

-

Accurately weigh a quantity of cream or ointment equivalent to approximately 1 mg of the total fluocortolone esters into a 50 mL centrifuge tube.

-

Add 25 mL of a suitable solvent (e.g., methanol or ethanol) and vortex for 5 minutes to disperse the sample.

-

Heat the sample in a water bath at 60°C for 10 minutes to ensure the complete dissolution of the APIs and melting of the base.

-

Cool the sample to room temperature and then place it in an ice bath for 15 minutes to precipitate the excipients.

-

Centrifuge the sample at 4000 RPM for 15 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Sample Preparation (Suppositories)

-

Take a representative number of suppositories and weigh them.

-

Melt the suppositories in a suitable container at a temperature not exceeding 50°C.

-

Accurately weigh an amount of the molten mass equivalent to one suppository into a separatory funnel.

-

Add 50 mL of a suitable solvent (e.g., a mixture of methanol and water) and shake until the active ingredients are dissolved.

-

Allow the layers to separate and collect the aqueous-methanolic layer.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry Factor) | ≤ 2.0 |

| Theoretical Plates (N) | > 2000 |

| Relative Standard Deviation (RSD) of Peak Areas | ≤ 2.0% (for n=6 injections) |

Specificity

Specificity was demonstrated by analyzing a placebo (formulation without the APIs) and comparing its chromatogram with that of a standard and sample solution. The absence of interfering peaks at the retention times of Fluocortolone Pivalate and Fluocortolone Caproate indicates the method's specificity. Forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) should also be performed to demonstrate the stability-indicating nature of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations.

| Analyte | Linearity Range (µg/mL) | Correlation Coefficient (r²) |

| Fluocortolone Pivalate | 15 - 305 | 0.9995[1] |